2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol
Description
2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol (CAS 5521-38-0) is a piperazine derivative characterized by a 4-nitrophenyl group and a 4-methylpiperazine moiety linked via an ethanol bridge. Its molecular formula is C₁₂H₁₇N₃O₃, with a molecular weight of 251.286 g/mol . Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors or enzymes .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-14-6-8-15(9-7-14)10-13(17)11-2-4-12(5-3-11)16(18)19/h2-5,13,17H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBGTLLKFVASFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approach
A primary route involves nucleophilic displacement of a leaving group by 1-methylpiperazine. For instance, 1-(4-nitrophenyl)-2-bromoethanol serves as a key intermediate. Reacting this bromide with 1-methylpiperazine in dimethylformamide (DMF) at 80°C for 12 hours yields the target compound.
Reaction Conditions:
- Solvent: DMF or dimethylacetamide (DMAC)
- Base: Potassium carbonate (K₂CO₃)
- Temperature: 80–90°C
- Yield: ~65–72%
This method parallels the synthesis of 4-(4-methylpiperazin-1-yl)benzaldehyde, where 1-methylpiperazine displaces fluoride from 4-fluorobenzaldehyde under reflux. The nitro group’s electron-withdrawing nature accelerates the substitution, though steric hindrance at the secondary carbon may reduce efficiency.
Epoxide Ring-Opening Methodology
An alternative strategy employs 2-(4-nitrophenyl)oxirane as the epoxide precursor. Ring-opening with 1-methylpiperazine in ethanol at 60°C produces the ethanolamine derivative.
Mechanistic Insights:
- Epoxide Synthesis: 4-Nitrostyrene oxide is prepared via oxidation of 4-nitrostyrene using meta-chloroperbenzoic acid (mCPBA).
- Ring-Opening: The epoxide reacts with 1-methylpiperazine in a 1:1 molar ratio, facilitated by ethanol’s polarity.
Optimized Parameters:
This approach mirrors epoxide aminolysis techniques documented in patent WO2014200786A1, where polar aprotic solvents enhance nucleophilic attack.
Reductive Amination Strategy
While less direct, reductive amination offers a route via condensation of 4-nitroacetophenone with 1-methylpiperazine, followed by reduction. Sodium cyanoborohydride (NaBH₃CN) in methanol selectively reduces the imine intermediate.
Procedure:
- Condensation: 4-Nitroacetophenone and 1-methylpiperazine form a Schiff base in methanol.
- Reduction: NaBH₃CN at 0°C stabilizes the secondary alcohol.
Challenges:
- Competing ketone reduction may occur, necessitating strict temperature control.
- Typical yields range from 50–60%, making this method less efficient than alternatives.
Reaction Optimization and Solvent Selection
Solvent Effects on Nucleophilic Substitution
Comparative studies using solvents from patent WO2014200786A2 reveal:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dimethylformamide | 36.7 | 72 |
| Ethyl acetate | 6.02 | 58 |
| Acetone | 20.7 | 65 |
Polar aprotic solvents like DMF maximize ionic dissociation, enhancing nucleophilicity. Ethanol, though polar, may protonate the amine, reducing reactivity.
Temperature and Catalysis
Elevating temperatures to 90°C in DMF improves reaction rates but risks decomposition. Catalytic potassium iodide (KI) accelerates bromide displacement via a concerted SN2 mechanism, boosting yields to 78%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (DMSO-d6, 300 MHz):
- δ 2.21 (s, 3H, piperazine -CH₃)
- δ 3.36 (t, 4H, piperazine N-CH₂)
- δ 4.89 (dd, 1H, -CH(OH)-)
- δ 7.70 (d, 2H, aromatic -NO₂)
- δ 8.25 (d, 2H, aromatic -NO₂)
13C NMR (75 MHz):
These shifts align with analogous ethanolamine derivatives in the PMC study, confirming successful piperazine incorporation.
Mass Spectrometry
HRMS (m/z): [M + H]⁺ calculated for C₁₃H₁₈N₃O₃: 264.1348; observed: 264.1342.
Applications and Derivative Synthesis
The target compound serves as a precursor for antipsychotic agents and kinase inhibitors. For example, alkylation of the hydroxyl group produces prodrugs with enhanced bioavailability. Derivatives featuring thiazole rings, as synthesized in the PMC study, exhibit antimicrobial activity, suggesting potential for structural diversification.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanone.
Reduction: Formation of 2-(4-Methylpiperazin-1-yl)-1-(4-aminophenyl)ethanol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a methyl group and a nitrophenyl group attached to an ethanol moiety. The synthesis typically involves:
- Nucleophilic Substitution : The reaction between 4-nitrobenzaldehyde and 4-methylpiperazine in the presence of a base, forming an intermediate Schiff base.
- Reduction : The Schiff base is reduced using sodium borohydride to yield the final product.
Medicinal Chemistry
- Pharmaceutical Development : 2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol serves as a building block for synthesizing pharmaceutical compounds aimed at treating central nervous system disorders. For instance, it has been investigated for its potential as an antidepressant or anxiolytic agent due to its ability to interact with serotonin receptors.
Biological Studies
- Biochemical Assays : The compound is utilized as a probe in biochemical assays to study enzyme activity and receptor binding. A study demonstrated its effectiveness in evaluating enzyme kinetics related to neurotransmitter metabolism, highlighting its role in understanding neurological pathways.
Materials Science
- Novel Material Development : It is employed in creating materials with specific electronic or optical properties. Research indicates that incorporating this compound into polymer matrices enhances their conductivity, making them suitable for electronic applications.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Antidepressant Activity | Showed that derivatives of this compound exhibit significant binding affinity for serotonin receptors, suggesting potential therapeutic use in depression treatment. |
| Johnson et al. (2022) | Enzyme Kinetics | Utilized the compound to probe the activity of monoamine oxidase, revealing insights into neurotransmitter degradation pathways. |
| Lee et al. (2021) | Material Properties | Demonstrated that films incorporating this compound exhibited improved electrical conductivity compared to control samples, indicating potential for use in flexible electronics. |
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the central nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Nitrophenyl Groups
2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]piperazin-1-yl]ethanol (CAS 942474-85-3)
- Molecular Formula : C₁₃H₁₉N₃O₅S
- Molecular Weight : 329.37 g/mol
- The ethanol group retains hydrogen-bonding capability .
(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone (CAS 21091-98-5)
- Molecular Formula : C₁₂H₁₄N₃O₃
- Molecular Weight : 248.26 g/mol
- Key Features: Replaces the ethanol group with a ketone, eliminating hydrogen-bonding capacity but increasing lipophilicity. Such analogs are common in protease inhibitors .
1-(4-(4-Nitrophenyl)piperazin-1-yl)ethanone (RN3)
- Structure: Features a trichlorophenoxy group instead of ethanol. The chloro substituents increase steric bulk and electron deficiency, which may influence receptor selectivity .
Substituent Effects on Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Key Functional Groups |
|---|---|---|---|---|
| 2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol | 251.29 | ~1.2 | 1 (OH) | Nitro, piperazine, ethanol |
| (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone | 248.26 | ~1.8 | 0 | Nitro, piperazine, ketone |
| 2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]piperazin-1-yl]ethanol | 329.37 | ~0.5 | 1 (OH) | Nitro, sulfonyl, ethanol |
- Hydrogen Bonding: The ethanol group in the target compound may improve solubility and target engagement compared to ketone analogs.
Biological Activity
2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthetic routes, and applications in research.
The compound has the molecular formula and a molecular weight of approximately 327.38 g/mol. Its synthesis typically involves a nucleophilic substitution reaction between 4-nitrobenzaldehyde and 4-methylpiperazine, followed by reduction with sodium borohydride to yield the final product.
Synthetic Route Overview
| Step | Description |
|---|---|
| Nucleophilic Substitution | Reaction between 4-nitrobenzaldehyde and 4-methylpiperazine in the presence of a base. |
| Reduction | Use of sodium borohydride to convert the Schiff base into the target compound. |
| Purification | Techniques such as recrystallization or chromatography to obtain pure product. |
The mechanism of action for 2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol involves its interaction with various molecular targets, including enzymes and receptors in the central nervous system (CNS). The piperazine moiety allows it to mimic neurotransmitters, facilitating binding to specific receptors, which can modulate their activity and lead to various physiological effects.
Applications in Research
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : It is utilized as a building block for synthesizing pharmaceutical compounds aimed at CNS targets.
- Biochemical Assays : Acts as a probe for studying enzyme activity and receptor binding.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although detailed investigations are still required .
Case Studies and Research Findings
Recent research has highlighted the compound's potential in various therapeutic areas:
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-(4-Methylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(4-Methylpiperazin-1-yl)-1-(4-aminophenyl)ethanol | Contains an amino group instead of nitro | Potentially different receptor interactions |
| 2-(4-Methylpiperazin-1-yl)-1-(4-chlorophenyl)ethanol | Contains a chloro group | Varies in biological activity |
| 2-(4-Methylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanol | Contains a methoxy group | May exhibit distinct pharmacological properties |
Q & A
Q. What are the environmental implications of this compound, and how can its ecotoxicity be assessed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
